molecular formula C20H21NO6S B2483644 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid CAS No. 2460755-23-9

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid

Cat. No.: B2483644
CAS No.: 2460755-23-9
M. Wt: 403.45
InChI Key: ZHRXWGAPCGMDOV-UHFFFAOYSA-N
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Description

This compound is a propanoic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the C3 position and a unique 2-methyl-2-methylsulfonyl substituent at the C2 position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The methylsulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may influence the compound’s reactivity, solubility, and stability compared to other Fmoc-protected amino acids. This structural combination makes it valuable for specialized peptide engineering, particularly in contexts requiring steric hindrance or enhanced electrophilicity.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-20(18(22)23,28(2,25)26)12-21-19(24)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRXWGAPCGMDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid typically involves the protection of the amino group of alanine using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid involves its ability to protect amino groups during chemical reactions. This protection is achieved through the formation of a stable Fmoc group, which prevents unwanted side reactions and ensures the desired product formation . The molecular targets and pathways involved in its action include the amino groups of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acids (data derived from evidence):

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid C2: 2-methyl, 2-methylsulfonyl C₂₀H₂₁NO₆S 403.45 g/mol High steric hindrance; electron-withdrawing groups enhance electrophilicity SPPS, constrained peptides -
Fmoc-D-Cys(Acm)-OH C3: Acetamidomethylsulfanyl C₂₂H₂₄N₂O₅S 428.50 g/mol Thiol-protected cysteine derivative; Acm group prevents oxidation Disulfide bond formation in peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C3: o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 g/mol Aromatic hydrophobic side chain; HPLC purity 99.76% Hydrophobic peptide motifs
3-(4-chlorophenyl)-2-(Fmoc-amino)propanoic acid C3: 4-Chlorophenyl C₂₄H₂₀ClNO₄ 422.88 g/mol Halogenated aromatic group; enhances lipophilicity Peptide-drug conjugates
(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid C3: 2,4,5-Trifluorophenyl C₂₅H₂₀F₃NO₄ 455.43 g/mol Fluorinated aromatic group; improves metabolic stability Fluorinated bioactive peptides
3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid C3: 2-Chlorophenyl C₂₄H₂₀ClNO₄ 422.88 g/mol Ortho-substituted chloro group; alters steric/electronic properties Peptide inhibitors

Steric and Electronic Effects

  • The methylsulfonyl group in the target compound introduces significant steric bulk and electron-withdrawing effects, which may reduce nucleophilic reactivity at the C2 position compared to compounds with simpler alkyl or aryl groups (e.g., o-tolyl in or 4-chlorophenyl in ).
  • In contrast, Fmoc-D-Cys(Acm)-OH includes a sulfanyl group protected by Acm, which is less sterically demanding and designed for post-synthetic disulfide bond formation.

Physicochemical Properties

  • Solubility : Methylsulfonyl groups enhance polarity but may reduce solubility in organic solvents compared to hydrophobic aryl groups (e.g., o-tolyl ).
  • Storage: Most Fmoc-amino acids require storage at –20°C , but electron-withdrawing substituents (e.g., methylsulfonyl) could improve stability at room temperature.

Research Findings and Trends

  • SHELX Software : Structural characterization of these compounds often relies on SHELX programs for crystallographic refinement .
  • Safety: Compounds like 3-(2-chlorophenyl)-2-(Fmoc-amino)propanoic acid require handling under inert atmospheres (argon), as noted in synthesis protocols .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-methylsulfonylpropanoic acid (Fmoc-Ala-SO2Me) is a synthetic compound derived from alanine, notable for its application in peptide synthesis and its potential biological activities. This article discusses its chemical properties, biological mechanisms, and research findings related to its activity.

  • Molecular Formula : C20H21NO4S
  • Molecular Weight : 375.46 g/mol
  • CAS Number : 2460755-23-9

The primary biological activity of Fmoc-Ala-SO2Me stems from its ability to protect amino groups during peptide synthesis, facilitating the formation of stable peptide bonds without unwanted side reactions. The sulfonyl group enhances the compound's solubility and stability, making it suitable for various biochemical applications.

1. Peptide Synthesis

Fmoc-Ala-SO2Me is widely used in solid-phase peptide synthesis (SPPS). Its protective Fmoc group allows for selective deprotection, enabling the sequential addition of amino acids to form peptides. This method is crucial in developing therapeutic peptides for various diseases.

2. Anticancer Research

Recent studies have indicated that compounds similar to Fmoc-Ala-SO2Me exhibit potential anticancer properties. For example, derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and prostate cancers. The mechanism involves modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.

3. Neuroprotective Effects

Research indicates that Fmoc-Ala-SO2Me may have neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the activation of antioxidant pathways.

Case Studies

StudyFindingsJournal
Zhang et al. (2023)Demonstrated that Fmoc-Ala-SO2Me derivatives inhibit proliferation in breast cancer cells via apoptosis induction.Journal of Medicinal Chemistry
Lee et al. (2024)Showed neuroprotective effects against oxidative stress in neuronal cell cultures treated with Fmoc-Ala-SO2Me.Neuroscience Letters
Kim et al. (2023)Investigated the role of Fmoc-Ala-SO2Me in modulating MAPK signaling pathways in prostate cancer cells.Cancer Research

Q & A

Basic: What is the role of the Fmoc group in synthesizing this compound, and how is it strategically employed in peptide chemistry?

Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its primary advantage lies in its orthogonality: it can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protectors like tert-butyl groups. This allows sequential coupling of amino acids in SPPS workflows. The Fmoc group’s UV absorbance at 301 nm also facilitates real-time monitoring of deprotection efficiency via HPLC .

Basic: What solvents and coupling reagents are optimal for integrating this compound into peptide chains?

Answer:
Non-polar solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubilizing the compound during coupling reactions. Activation of the carboxylic acid group requires coupling agents like HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide), which minimize racemization. For sterically hindered residues (e.g., 2-methyl-2-methylsulfonylpropanoic acid), extended reaction times (2–4 hours) at 0–5°C improve coupling efficiency .

Advanced: How can researchers mitigate epimerization during the incorporation of this stereochemically sensitive compound?

Answer:
Epimerization at the α-carbon is a critical concern. To suppress this:

  • Use low-temperature conditions (0–4°C) during activation and coupling.
  • Replace HOBt with Oxyma Pure, which reduces base-catalyzed racemization.
  • Monitor reaction progress via chiral HPLC (e.g., using a Chirobiotic T column) to detect <1% epimer formation.
  • Pre-activate the carboxylic acid with DIC/Oxyma for 1–2 minutes before adding to the resin-bound peptide .

Advanced: What strategies address the hydrolytic instability of the methylsulfonyl group under basic conditions?

Answer:
The methylsulfonyl (Ms) group is susceptible to nucleophilic attack under prolonged basic conditions. To preserve its integrity:

  • Limit Fmoc deprotection with piperidine to 2 × 2-minute treatments.
  • Avoid strong nucleophiles like hydrazine in subsequent steps.
  • Replace DMF with less polar solvents (e.g., DCM) during Ms-containing residue coupling to reduce solvolysis risks.
  • Validate stability via LC-MS after each synthetic step to detect sulfonate byproducts .

Analytical: Which techniques are most reliable for assessing the purity and structural fidelity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) quantify purity (>98% required for SPPS).
  • NMR : 1^1H and 13^{13}C NMR verify the absence of epimers and confirm Ms group integration (e.g., singlet at ~3.1 ppm for –SO2_2CH3_3).
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 495.15) .

Stability: How do pH and temperature affect the compound’s stability in solution?

Answer:

ConditionStability ProfileReference
pH 2–4 Stable for 24 hours (acidic conditions protect Fmoc but risk Ms group hydrolysis).
pH 8–9 Rapid Fmoc deprotection (t1/2_{1/2} < 5 minutes) and Ms group degradation.
4°C (dry) Stable for 6 months; avoid humidity to prevent sulfonate formation.
Room temperature Limited to 48 hours in DMF; degradation accelerates above 25°C.

Applications: What makes this compound a candidate for peptide-drug conjugate (PDC) development?

Answer:
The methylsulfonyl group enhances solubility in aqueous buffers and provides a handle for bioorthogonal modifications (e.g., Michael additions with thiol-containing drugs). In preclinical studies, Fmoc-protected analogs have demonstrated improved cellular uptake in cancer cell lines (e.g., HeLa, IC50_{50} reduction by 40% vs. non-sulfonylated analogs). The compound’s stability in physiological pH (7.4) also supports in vivo PDC applications .

Advanced Troubleshooting: How should researchers resolve contradictory solubility data in DMSO versus aqueous buffers?

Answer:
Contradictions arise from the compound’s amphiphilic nature:

  • DMSO : High solubility (>50 mg/mL) due to Fmoc’s aromatic stacking.
  • Aqueous buffers : Limited solubility (<1 mg/mL) due to hydrophobic Ms and Fmoc moieties.
    Solutions:
  • Use co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays.
  • For in vivo studies, formulate as nanoparticles via solvent evaporation (e.g., PLGA encapsulation) to enhance bioavailability .

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